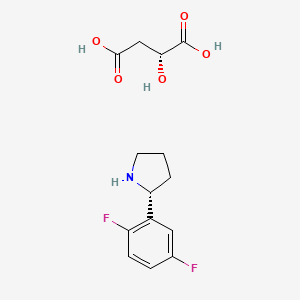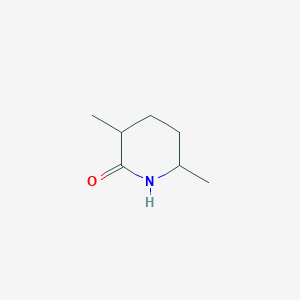
(R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate
Vue d'ensemble
Description
Pyrrolidine is a cyclic amine, and its derivatives are widely used in the synthesis of pharmaceuticals and other organic compounds . The compound you mentioned seems to be a specific derivative of pyrrolidine, but without more specific information, it’s difficult to provide a detailed description .
Synthesis Analysis
There are many methods for synthesizing pyrrolidine derivatives. For example, one study describes an efficient methodology for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides mediated by triflic acid . Another study discusses the acceleration of a five-component spiro-pyrrolidine construction in microdroplets and thin films .Molecular Structure Analysis
The molecular structure of a pyrrolidine derivative would depend on the specific substituents attached to the pyrrolidine ring. In general, pyrrolidine is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, one study mentions a visible light-mediated process that uses a bromide catalyst and oxidant to generate a nitrogen-centered radical for a site-selective hydrogen atom transfer (HAT) process .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrrolidine derivative would depend on the specific substituents attached to the pyrrolidine ring. Without more specific information, it’s difficult to provide details on this topic .Applications De Recherche Scientifique
Efficient Preparation for Chiral Synthesis
(R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate demonstrates efficiency in chiral synthesis. A study by Lv et al. (2021) describes an efficient preparation of this compound from a racemate, utilizing a recycle process of resolution/racemization. The process involves resolution with D-malic acid and racemization in the presence of potassium hydroxide, yielding the desired freebase (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantiomeric excess (98.4%) (Lv et al., 2021).
Catalytic Abilities in Asymmetric Reactions
The compound has shown potential as a chiral catalyst ligand. Shi et al. (1995) synthesized chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives and evaluated their catalytic abilities in asymmetric induction. The production of sec-alcohols in high yields and enantiomeric excesses was achieved using these derivatives as chiral ligands (Shi et al., 1995).
Impact on Apoptosis Pathway Genes
In cancer research, particularly concerning hepatocellular carcinoma, the compound has been used to study gene expression changes in the cancer pathway. Ramezani et al. (2019) used the compound to mediate the expression of apoptosis genes in the HepG2 cell line, affecting both pro-apoptotic and anti-apoptotic genes (Ramezani et al., 2019).
Effect on Cell Viability and Apoptosis in Cancer Cells
Further research by Ramezani et al. (2017) explored the effects of a derivative of (R)-2-(2,5-difluorophenyl)pyrrolidine on cellular viability and apoptosis in the HepG2 cell line. The study found that this pyrrolidine derivative inhibited HepG2 cells in a dose and time-dependent manner and induced apoptosis, highlighting its potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine;(2R)-2-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.C4H6O5/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;5-2(4(8)9)1-3(6)7/h3-4,6,10,13H,1-2,5H2;2,5H,1H2,(H,6,7)(H,8,9)/t10-;2-/m11/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXGOHWKMHXAE-SBHYBIRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C([C@H](C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate | |
CAS RN |
1919868-77-1 | |
| Record name | Butanedioic acid, 2-hydroxy-, (2R)-, compd. with (2R)-(2R)-2-(2,5-difluorophenyl)pyrrolidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919868-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2745326.png)
![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)


![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)
![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)
![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)